molecular formula C14H16BrNO B11804599 2-(4-Bromophenyl)-5-(tert-pentyl)oxazole

2-(4-Bromophenyl)-5-(tert-pentyl)oxazole

Cat. No.: B11804599
M. Wt: 294.19 g/mol
InChI Key: YYDYOAOBLDGDEB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-(tert-pentyl)oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a bromophenyl group and a tert-pentyl group in the structure of this compound makes it unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(tert-pentyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzoyl chloride with tert-pentylamine to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(tert-pentyl)oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The oxazole ring can be oxidized under specific conditions to form oxazole derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).

    Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted oxazoles with various functional groups replacing the bromine atom.

    Oxidation Reactions: Oxidized derivatives of the oxazole ring.

    Reduction Reactions: Reduced forms of the compound, such as amines or alcohols.

Scientific Research Applications

2-(4-Bromophenyl)-5-(tert-pentyl)oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(tert-pentyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-(tert-pentyl)oxazole: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-(4-Chlorophenyl)-5-(tert-pentyl)oxazole: Contains a chlorine atom instead of bromine, leading to different reactivity and properties.

    2-(4-Methylphenyl)-5-(tert-pentyl)oxazole: Contains a methyl group instead of bromine, affecting its chemical behavior and applications.

Uniqueness

2-(4-Bromophenyl)-5-(tert-pentyl)oxazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity. The combination of the bromophenyl and tert-pentyl groups also contributes to its distinct chemical and physical properties.

Properties

Molecular Formula

C14H16BrNO

Molecular Weight

294.19 g/mol

IUPAC Name

2-(4-bromophenyl)-5-(2-methylbutan-2-yl)-1,3-oxazole

InChI

InChI=1S/C14H16BrNO/c1-4-14(2,3)12-9-16-13(17-12)10-5-7-11(15)8-6-10/h5-9H,4H2,1-3H3

InChI Key

YYDYOAOBLDGDEB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CN=C(O1)C2=CC=C(C=C2)Br

Origin of Product

United States

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